molecular formula C13H14N2O3 B3030213 tert-Butyl 3-formyl-1H-indazole-1-carboxylate CAS No. 882188-88-7

tert-Butyl 3-formyl-1H-indazole-1-carboxylate

Cat. No. B3030213
CAS RN: 882188-88-7
M. Wt: 246.26
InChI Key: NURJOQOCJSRMHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-1H-indazole-1-carboxylate is a chemical compound that is part of the 1H-indazole derivatives, which are significant intermediates in the synthesis of various compounds, including those with potential therapeutic applications. Although the provided papers do not directly discuss tert-Butyl 3-formyl-1H-indazole-1-carboxylate, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including substitution reactions, as seen in the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . This compound was obtained through two substitution reactions and is an important intermediate of 1H-indazole derivatives. Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, was synthesized from commercially available starting materials through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butylpyrazoles, has been determined using techniques like X-ray diffraction and NMR spectroscopy . These studies provide detailed information on the molecular conformations and the effects of substituents on the overall structure. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate's structure was confirmed by spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of tert-butyl derivatives in chemical reactions can be inferred from studies on similar compounds. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative was performed with high diastereoselectivity, indicating the potential for selective synthesis of complex molecules . Additionally, the guanidinylation of amines using 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine demonstrates the versatility of tert-butyl derivatives in solution-phase and solid-phase synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives can be diverse, as seen in the study of 5(3)-aryl-3(5)-carboxyethyl-1-tert-butylpyrazoles, which showed different crystallization conformations and intramolecular interactions influencing their stability . The molecular electrostatic potential and frontier molecular orbitals of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate were investigated to reveal its physicochemical features .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, explored its synthesis through substitution reactions. The structure was confirmed by FTIR, NMR, and MS, with X-ray diffraction and DFT calculations validating the molecular structure. This work highlights the importance of precise synthetic routes and structural validation in developing intermediates for further chemical synthesis (Ye et al., 2021).

Derivatization and Applications

  • N-Difluoromethylation : Research described a mild, scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its extension to other heterocyclic derivatives. This method offers a safer and more convenient alternative for introducing difluoromethyl groups, demonstrating the compound's utility in synthesizing fluorinated organic molecules, which are of significant interest in pharmaceuticals and agrochemicals (Hong et al., 2020).

Multicomponent Reactions

  • Combinatorial Synthesis : A study focused on a three-component reaction to synthesize fused tetracyclic heterocycles, including 1H-indazol-5-amine derivatives. This work illustrates the versatility of tert-butyl 3-formyl-1H-indazole-1-carboxylate in combinatorial chemistry, enabling the rapid generation of complex heterocyclic frameworks with potential applications in drug discovery and materials science (Li et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety pictogram GHS07 (exclamation mark) applies to this compound, indicating that it may cause less severe health effects .

properties

IUPAC Name

tert-butyl 3-formylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURJOQOCJSRMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743376
Record name tert-Butyl 3-formyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-formyl-1H-indazole-1-carboxylate

CAS RN

882188-88-7
Record name 1,1-Dimethylethyl 3-formyl-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882188-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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